molecular formula C10H14ClNO2 B2595332 (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride CAS No. 2225141-39-7

(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride

Cat. No.: B2595332
CAS No.: 2225141-39-7
M. Wt: 215.68
InChI Key: KREPEWWSIMOJMO-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H13NO2·HCl. It is known for its unique structure, which includes a dioxane ring fused with a benzene ring, and a methanamine group attached to the benzene ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where a suitable amine reacts with a halogenated precursor.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the dioxane ring.

    Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products:

    Oxidation Products: Oxides of the methanamine group.

    Reduction Products: Reduced forms of the dioxane ring.

    Substitution Products: Compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, influencing their activity. The dioxane ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively.

Comparison with Similar Compounds

  • (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanol
  • (2,2-Dimethyl-1,3-dioxaindan-5-yl)acetic acid

Uniqueness:

  • Structural Features: The presence of both a dioxane ring and a methanamine group makes (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride unique compared to its analogs.
  • Chemical Properties: Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.

Properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREPEWWSIMOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-39-7
Record name 1-(2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride
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